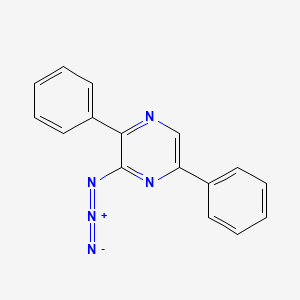
3-Azido-2,5-diphenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2,5-diphenylpyrazine is a compound belonging to the class of azides and pyrazines. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can participate in various chemical reactions. Pyrazines, on the other hand, are nitrogen-containing heterocycles that are often found in bioactive molecules. The combination of these two functional groups in this compound makes it a compound of significant interest in both synthetic and applied chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diphenylpyrazine typically involves the azidation of 2,5-diphenylpyrazine. One common method is the reaction of 2,5-diphenylpyrazine with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azido group.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2,5-diphenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (Cu) for cycloaddition reactions.
Major Products Formed:
Reduction: Formation of 2,5-diphenylpyrazine-3-amine.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
3-Azido-2,5-diphenylpyrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azido-2,5-diphenylpyrazine largely depends on the specific reaction it undergoes. For instance, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can enhance the stability and bioactivity of the resulting compound .
Comparaison Avec Des Composés Similaires
2,5-Diphenylpyrazine: Lacks the azido group, making it less reactive in certain chemical transformations.
3-Azido-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: 3-Azido-2,5-diphenylpyrazine is unique due to the presence of both the azido and pyrazine functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
76849-27-9 |
|---|---|
Formule moléculaire |
C16H11N5 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-azido-2,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)18-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
IIJLRIPFWAMRCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
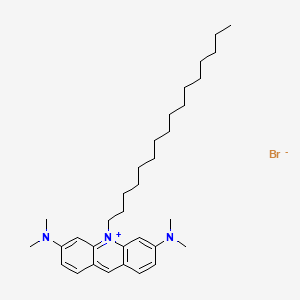

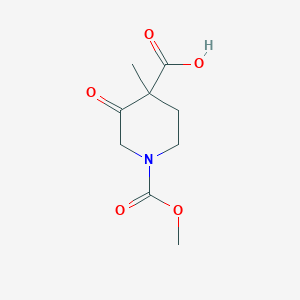
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
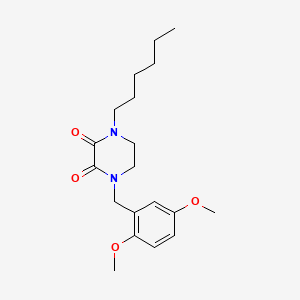
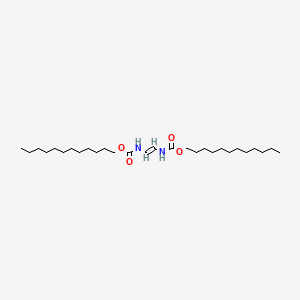
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
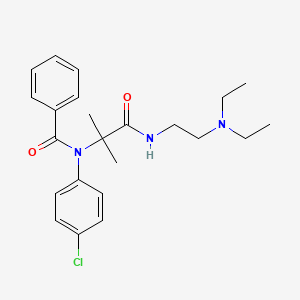
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)


![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
